Section 1: Core Physicochemical Properties and Structural Data
Section 1: Core Physicochemical Properties and Structural Data
An In-depth Technical Guide to 3,5-Dinitrobenzonitrile (CAS: 4110-35-4)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-Dinitrobenzonitrile, a critical intermediate in modern synthetic chemistry. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, its practical applications in synthesis, and the necessary protocols for its safe and effective use. As a highly functionalized nitroaromatic compound, understanding its properties is key to unlocking its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]
3,5-Dinitrobenzonitrile is a yellow crystalline solid characterized by a benzene ring substituted with two electron-withdrawing nitro groups and a nitrile functional group.[3] This specific arrangement of functional groups dictates its chemical behavior, particularly its susceptibility to nucleophilic attack and its utility as a building block in complex organic synthesis.[1][2] Its stability under standard conditions makes it a reliable reagent in multi-step synthetic pathways.[3]
Diagram 1: Chemical Structure of 3,5-Dinitrobenzonitrile
Caption: Molecular structure of 3,5-Dinitrobenzonitrile.
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4110-35-4 | |
| Molecular Formula | C₇H₃N₃O₄ | [2][4] |
| Molecular Weight | 193.12 g/mol | [2] |
| Appearance | White to yellow to green powder or crystals | [2][3][5] |
| Melting Point | 125-131 °C | [5][6] |
| IUPAC Name | 3,5-dinitrobenzonitrile | [4] |
| Synonyms | 5-Cyano-1,3-dinitrobenzene, 1,3-Dinitro-5-cyanobenzene | [3] |
| Solubility | Sparingly soluble in water; soluble in acetone and ethanol | [3] |
| Flash Point | 130 °C |
Section 2: Synthesis and Purification
The synthesis of 3,5-Dinitrobenzonitrile is a critical process that ensures the high purity (typically ≥97.5%) required for pharmaceutical and other demanding applications.[1][6] A common and effective laboratory-scale method involves the dehydration of the corresponding amide, 3,5-dinitrobenzamide.[5] The choice of a dehydrating agent is crucial; phosgene or its safer equivalent, diphosgene, in a suitable solvent like trimethyl phosphate, provides an efficient conversion.
Diagram 2: Synthetic Workflow from 3,5-Dinitrobenzamide
Caption: Step-by-step workflow for the synthesis of 3,5-Dinitrobenzonitrile.
Experimental Protocol: Dehydration of 3,5-Dinitrobenzamide
This protocol is based on a reported synthesis and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dinitrobenzamide (2.1 g, 10 mmol) in trimethyl phosphate (6.3 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0–5 °C.
-
Reagent Addition: Add diphosgene (2 mL) dropwise to the cold, stirred solution via the dropping funnel. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60 °C. Maintain this temperature for approximately 5 minutes to ensure the reaction goes to completion.[5]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to precipitate the crude product and quench any unreacted reagents.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude 3,5-Dinitrobenzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity crystalline product.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 3,5-Dinitrobenzonitrile is dominated by the powerful electron-withdrawing nature of the two nitro groups. This electronic deficit makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr) , a cornerstone reaction in the synthesis of many pharmaceutical ingredients.[1][2]
A classic example that provides significant mechanistic insight is the reaction with sodium methoxide in methanol.[7] This reaction has been studied to understand the formation of intermediates. The methoxide ion can attack the electron-deficient aromatic ring to form a thermodynamically stable anionic σ-adduct, known as a Meisenheimer complex .[7][8] Subsequently, a catalytic reaction can occur at the nitrile group to yield methoxy(3,5-dinitrophenyl)methanimine as the final product.[7]
Diagram 3: Reaction with Methoxide and Meisenheimer Complex Formation
Caption: Simplified pathway of 3,5-Dinitrobenzonitrile with methoxide.
This reactivity profile makes 3,5-Dinitrobenzonitrile an indispensable tool for chemists. It serves as a key starting material for introducing functional groups onto an aromatic scaffold, which is a common strategy in the construction of complex molecular architectures required for new therapeutic agents.[1]
Section 4: Applications in Research and Drug Development
The utility of 3,5-Dinitrobenzonitrile extends across several sectors of the chemical industry, with its most significant impact in the pharmaceutical and agrochemical fields.[2][3]
-
Pharmaceutical Intermediate: It is a versatile building block for synthesizing a wide range of compounds.[2] Its ability to undergo SₙAr reactions allows for the facile introduction of various nucleophiles, leading to the creation of diverse chemical libraries for drug screening. It is particularly valuable in the synthesis of heterocyclic compounds, a class of structures prevalent in many active pharmaceutical ingredients (APIs).[1] The related 3,5-dinitrobenzoyl scaffold is a precursor to molecules like Diatrizoic acid, an X-ray contrast agent, and is being explored for developing new drugs to treat tuberculosis.[9][10]
-
Agrochemical Development: The compound also serves as a precursor in the synthesis of various agrochemicals, contributing to the development of new pesticides and herbicides.[2]
-
Material Science: The unique electronic properties of this nitroaromatic compound open avenues for research into new materials with specific optical or electronic characteristics.[2]
Section 5: Safety, Handling, and Toxicology
Due to its chemical nature, 3,5-Dinitrobenzonitrile must be handled with appropriate safety precautions. It is classified as a toxic substance and presents several hazards.[4][11]
GHS Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). Some data also suggests it may be toxic if swallowed (H301).[4]
-
Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]
-
Respiratory Irritation: May cause respiratory irritation (H335).[4]
Toxicological Profile: The toxicity of 3,5-Dinitrobenzonitrile is a significant concern. Metabolism may release cyanide, which can inhibit cytochrome oxidase and impair cellular respiration, potentially leading to severe health effects.[11] Like other dinitroaromatic compounds, it is also suspected of causing methemoglobinemia, reducing the oxygen-carrying capacity of the blood.[12] One source notes it as carcinogenic.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11][13]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is required.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[11]
First Aid Measures:
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]
Section 6: Spectroscopic Data
Characterization of 3,5-Dinitrobenzonitrile is typically confirmed using standard analytical techniques. Spectroscopic data is available through various public and commercial databases. This includes Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for structure verification and purity assessment.[4][14]
References
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The Crucial Role of 3,5-Dinitrobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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3,5-Dinitrobenzonitrile: Synthesis, Applications, and Properties of a Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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3,5-Dinitrobenzonitrile | C7H3N3O4 | CID 20062. PubChem. [Link]
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Mechanism of the Reaction of 3,5-Dinitrobenzonitrile with Sodium Methoxide in Methanol. Bulletin of the Chemical Society of Japan. [Link]
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3,5-dinitrobenzoic acid. Organic Syntheses Procedure. [Link]
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Intermediates in nucleophilic aromatic substitution. XII. Interaction of alkoxide ions with 3,5-dinitrobenzonitrile. The Journal of Organic Chemistry. [Link]
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3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Loba Chemie. [Link]
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IR spectrum for 3,5-dinitrobenzoic acid. ResearchGate. [Link]
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Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]
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Benzonitrile, 3,5-dinitro-. NIST WebBook. [Link]
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1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. [Link]
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